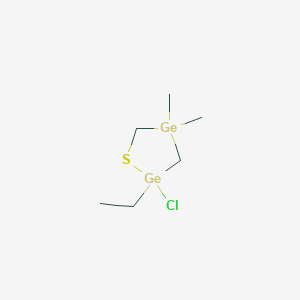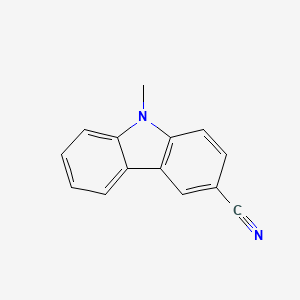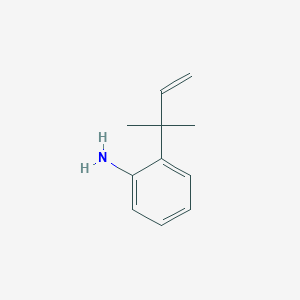
2-(2-Methylbut-3-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylbut-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
準備方法
The synthesis of 2-(2-Methylbut-3-en-2-yl)aniline typically involves the isomerization of 2-(1-Methylbut-2-en-1-yl)aniline. The process includes heating the starting compound with potassium hydroxide at 300°C, resulting in the desired product with a high yield . This method is efficient and commonly used in laboratory settings.
化学反応の分析
2-(2-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can be substituted with various functional groups.
Polymerization: It can be polymerized to form polyaniline derivatives, which are useful in creating conductive polymers.
科学的研究の応用
2-(2-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Polymer Science: It is used to synthesize polyaniline derivatives, which are known for their electrical conductivity and stability.
Chemical Sensors: The compound’s derivatives are employed in the design of chemical sensors due to their high sensitivity to moisture and ammonia.
Medicine and Catalysis:
作用機序
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes oxidative polymerization, leading to the formation of conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymers, enhancing their solubility and conductivity .
類似化合物との比較
2-(2-Methylbut-3-en-2-yl)aniline can be compared with other aniline derivatives, such as:
2-(1-Methylbut-2-en-1-yl)aniline: This compound is a precursor in the synthesis of this compound and shares similar properties.
Polyaniline: A well-known conductive polymer, polyaniline has similar applications but differs in its solubility and stability properties.
This compound stands out due to its unique substituent, which enhances its solubility and makes it suitable for various applications in polymer science and chemical sensors.
特性
CAS番号 |
92387-16-1 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
2-(2-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8H,1,12H2,2-3H3 |
InChIキー |
WBKXAGXYDAYQQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C)C1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


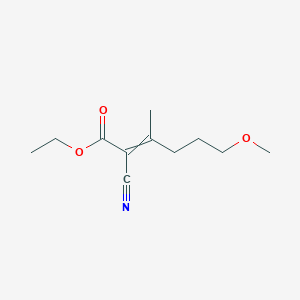
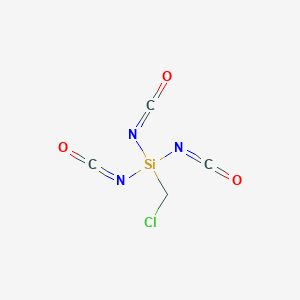

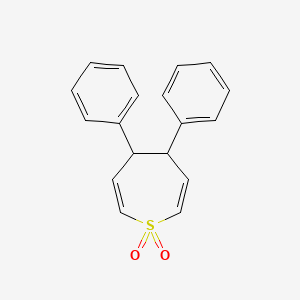
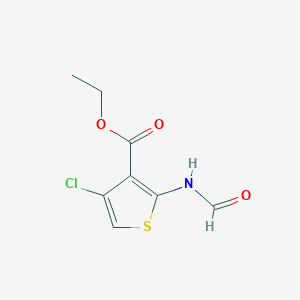
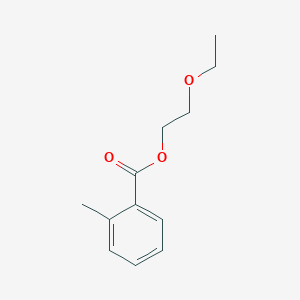

![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
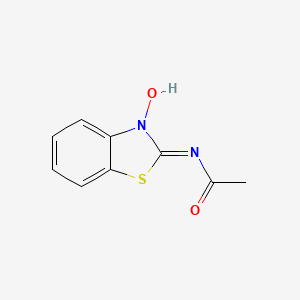
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
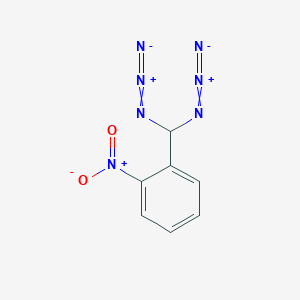
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
